Molindone-d8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

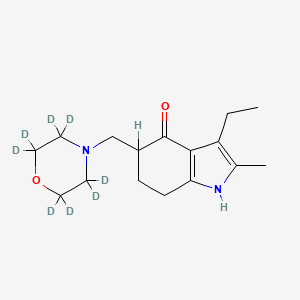

3-ethyl-2-methyl-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPWJLBORRMFGK-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC2CCC3=C(C2=O)C(=C(N3)C)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676049 | |

| Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189805-13-7 | |

| Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molindone-d8: A Technical Overview for Researchers

This guide provides an in-depth look at Molindone-d8, a deuterated form of the antipsychotic drug Molindone. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, an exploration of its mechanism of action, and detailed experimental protocols.

Core Compound Data

This compound is a stable isotope-labeled version of Molindone, primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis.

| Parameter | Value | Reference |

| CAS Number | 1189805-13-7 | [1][2] |

| Molecular Formula | C₁₆H₁₆D₈N₂O₂ | [1][2][3] |

| Molecular Weight | 284.42 g/mol | [1][2][3] |

| Unlabeled CAS Number | 7416-34-4 | [1] |

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are attributed to its parent compound, Molindone. The primary mechanism of action is the antagonism of dopamine D2 receptors within the central nervous system.[4][5] This blockade of D2 receptors is believed to temper the hyperactivity of dopaminergic pathways often associated with psychosis.[4][5]

Additionally, Molindone demonstrates antagonistic activity at serotonin 5-HT2B receptors.[6][7] The interplay between dopamine and serotonin receptor modulation may contribute to its overall therapeutic profile.[5]

Experimental Protocols

Synthesis of Molindone

A patented method for the synthesis of Molindone involves a multi-step process.[8] The key steps are outlined below.

Procedure:

-

Cyclization: 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione is stirred with acetic acid and ammonium acetate at 95-100°C for approximately 3 hours. The reaction mixture is then cooled and concentrated to yield 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.[8]

-

Final Reaction: The resulting intermediate is mixed with morpholine, paraformaldehyde, and ethanol and stirred for about 24 hours at 75-80°C. The mixture is concentrated, and after a series of extraction and purification steps, Molindone is obtained.[8]

In Vitro Metabolism Simulation

The metabolic profile of Molindone can be investigated using human liver microsomes (HLM) and photocatalytic methods.[9]

Human Liver Microsomes (HLM) Incubation:

-

Reagents: Molindone hydrochloride, HLM fraction.[9]

-

Procedure: Phase I metabolism reactions are performed in vitro by incubating Molindone with the HLM fraction. The resulting metabolites are then identified using analytical techniques like UHPLC-MS/MS.[9]

Photocatalytic Experiments:

-

Reagents: Molindone, aqueous solution.[9]

-

Procedure: Photocatalytic reactions are carried out in an aqueous solution containing Molindone at a concentration of 25 µM. This method can simulate metabolic pathways.[9]

Analytical Method for Molindone Hydrochloride

A high-performance liquid chromatography (HPLC) method can be used for the analysis of Molindone Hydrochloride.[10]

Chromatographic Conditions:

-

Mobile Phase: A mixture of sodium octanesulfonate, water, methanol, glacial acetic acid, and triethylamine. The exact proportions may need adjustment for system suitability.[10]

-

Column: L11 packing, 4.6-mm × 25-cm.[10]

-

Detector: UV detector at 254 nm.[10]

-

Column Temperature: Maintained at 35°C.[10]

Standard and Sample Preparation:

-

Solvent Mixture: A mixture of 0.01N hydrochloric acid and methanol (60:40).[10]

-

Standard Preparation: A solution of USP Molindone Hydrochloride RS is prepared in the solvent mixture to a known concentration.[10]

-

Assay Preparation: A weighed amount of Molindone Hydrochloride is dissolved in the solvent mixture.[10]

The procedure involves injecting equal volumes of the standard and assay preparations into the chromatograph and comparing the responses of the major peaks.[10]

References

- 1. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]

- 2. Molindone D8 | CAS No- 1189805-13-7 | Simson Pharma Limited [simsonpharma.com]

- 3. scbt.com [scbt.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]

- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molindone - Wikipedia [en.wikipedia.org]

- 8. US10752586B1 - Process for preparation of molindone - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. newdruginfo.com [newdruginfo.com]

Synthesis Pathways for Deuterated Molindone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for deuterated Molindone, specifically Molindone-d8. Due to the absence of a publicly available, detailed experimental protocol for the synthesis of deuterated Molindone, this guide outlines a scientifically grounded proposed pathway. This proposal is based on established synthetic methods for the non-deuterated parent compound and known techniques for isotopic labeling.

Introduction to Deuterated Molindone

Molindone is an antipsychotic medication used in the treatment of schizophrenia. Deuterium-labeled compounds, such as deuterated Molindone, are of significant interest in drug development. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a drug, potentially leading to a more favorable metabolic stability, reduced formation of toxic metabolites, and an improved therapeutic window. The most common commercially available deuterated version of Molindone is this compound, where the eight hydrogen atoms on the morpholine ring are replaced with deuterium.

Proposed Synthesis Pathway for this compound

The most chemically plausible and efficient pathway for the synthesis of this compound involves a Mannich reaction. This three-component condensation reaction is the standard method for synthesizing the parent Molindone molecule[1]. The proposed strategy for the deuterated analog involves the reaction of a non-deuterated key intermediate, 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, with deuterated morpholine (morpholine-d8) and deuterated paraformaldehyde (paraformaldehyde-d2).

The logical workflow for arriving at this proposed synthesis is as follows:

Caption: Logical workflow for the development of the proposed synthesis pathway for deuterated Molindone.

The overall proposed synthesis is a two-step process starting from commercially available precursors to first synthesize the key intermediate, followed by the deuterated Mannich reaction.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2)

This procedure is adapted from established methods for the synthesis of this key intermediate[2][3].

Methodology:

-

In a suitable reaction vessel, a solution of 2,3-pentanedione-2-oxime is prepared in an appropriate solvent, such as aqueous acetic acid.

-

A hydrogenation catalyst (e.g., Raney nickel) is added to the solution[2].

-

The mixture is subjected to hydrogenation to reduce the oxime to the corresponding amine.

-

Following the reduction, 1,3-cyclohexanedione is added to the reaction mixture.

-

The mixture is heated to induce cyclization and formation of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole[2].

-

Upon completion of the reaction, the catalyst is filtered off.

-

The crude product is isolated by neutralization and extraction.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure intermediate[4].

Step 2: Synthesis of this compound via Deuterated Mannich Reaction

This proposed protocol adapts the conditions of the standard Mannich reaction for Molindone synthesis to incorporate the deuterated reagents[1][4].

Methodology:

-

In a reaction flask equipped with a reflux condenser and a pH probe, dissolve 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one in an alcohol solvent, such as methanol[4].

-

Adjust the pH of the solution to approximately 3.5-3.8 using a mineral acid like hydrochloric acid[4].

-

Add morpholine-d8 hydrochloride and paraformaldehyde-d2 to the reaction mixture[4].

-

Heat the mixture to 50-55 °C and stir for several hours, followed by a period of reflux to drive the reaction to completion. The reaction progress can be monitored by TLC or HPLC[4].

-

After completion, cool the reaction mixture and filter to remove any unreacted starting material.

-

The filtrate, containing this compound hydrochloride, is then basified to a pH of 8.0-9.0 with a cold aqueous ammonia solution to precipitate the crude this compound free base[4].

-

The precipitate is collected by filtration, washed with a methanol-water solution, and dried under vacuum[4].

-

The crude this compound is purified by recrystallization from hot ethanol or acetone, with the addition of activated carbon for decolorization, to yield high-purity this compound[4].

Quantitative Data

The following table summarizes the proposed quantitative data for the synthesis of this compound. The yields and purities are estimations based on the reported values for the synthesis of non-deuterated Molindone[4]. The isotopic enrichment is based on commercially available deuterated reagents.

| Step | Reactant | Molar Equiv. | Product | Theoretical Yield | Estimated Purity (post-purification) | Estimated Isotopic Enrichment |

| 1 | 2,3-Pentanedione-2-oxime | 1.0 | 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole | ~85-90% | >98% (HPLC) | N/A |

| 1,3-Cyclohexanedione | 1.0 | |||||

| 2 | 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole | 1.0 | This compound | ~80-85% | >99% (HPLC) | >98 atom % D |

| Morpholine-d8 HCl | 1.35 | |||||

| Paraformaldehyde-d2 | 1.5 |

Characterization and Isotopic Enrichment Determination

The successful synthesis and deuteration of this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will be used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the morpholine protons will indicate successful deuteration[5].

-

²H NMR can be employed to directly observe the deuterium signals and confirm their location on the morpholine ring[5][6].

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized this compound, which should correspond to the molecular formula C₁₆H₁₆D₈N₂O₂.

-

The isotopic distribution pattern in the mass spectrum will be analyzed to calculate the isotopic enrichment and the abundance of different isotopologues (e.g., d7, d6, etc.)[7][8].

-

The combination of these techniques provides a comprehensive characterization of the synthesized deuterated Molindone, ensuring its structural integrity and the extent of deuterium incorporation[7][9].

References

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. US9802893B2 - Methods of producing molindone and its salts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN107011237B - Improved synthesis method of molindone - Google Patents [patents.google.com]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Application of Molindone-d8 in Bioanalytical Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precise Molindone Quantification

Molindone is an antipsychotic medication primarily used in the management of schizophrenia.[1][2] Its mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2B receptors in the brain.[1][3][4] Given its therapeutic applications and potential for side effects, the accurate quantification of Molindone in biological matrices (e.g., plasma, serum) is critical during preclinical and clinical development. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.

The reliability of these sensitive assays hinges on the ability to correct for variability introduced during sample processing and analysis. This guide details the rationale and methodology for using a stable isotope-labeled (SIL) internal standard, specifically Molindone-d8, to achieve the highest level of accuracy and precision in Molindone bioanalysis.

The Core Rationale: Why a Deuterated Internal Standard is Essential

Quantitative bioanalysis using LC-MS/MS is susceptible to several sources of error, including sample loss during extraction, variability in instrument injection volume, and, most significantly, matrix effects.[5] Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, leading to ion suppression or enhancement.[5]

To compensate for these variations, an internal standard (IS) is incorporated into every sample, calibrator, and quality control sample at a known concentration.[6] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process. By measuring the peak area ratio of the analyte to the IS, variations are normalized, leading to reliable and reproducible quantification.

While structural analogs can be used as internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[5][7] Deuterated standards, such as this compound, are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and matrix effects.[6][8] Their only significant difference is a higher mass, allowing them to be distinguished by the mass spectrometer.[6] The use of a SIL-IS is highly recommended by regulatory agencies like the FDA and EMA for its ability to produce robust and reliable data.[5]

This compound: The Optimal Internal Standard

This compound is the deuterated analog of Molindone, containing eight deuterium atoms. This labeling provides a sufficient mass shift to prevent isotopic crosstalk with the parent compound while preserving its physicochemical properties.

Physicochemical Properties

The near-identical properties of Molindone and this compound ensure they behave consistently during sample preparation and chromatographic separation.

| Property | Molindone | This compound | Citation |

| Chemical Formula | C₁₆H₂₄N₂O₂ | C₁₆H₁₆D₈N₂O₂ | [2][9] |

| Molar Mass | 276.380 g/mol | 284.42 g/mol | [2][9] |

| Structure | 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one | 3-Ethyl-2-methyl-5-([2H₈]morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one | [2][9] |

Logical Framework for Using this compound

The use of this compound as an internal standard provides a robust analytical framework that corrects for procedural variability.

Caption: Logical flow demonstrating how this compound normalizes for variability.

Experimental Protocol: Molindone Quantification in Human Plasma

This section outlines a typical bioanalytical method for the quantification of Molindone in human plasma using this compound as an internal standard. The protocol is based on established methodologies involving protein precipitation and LC-MS/MS analysis.[10][11][12]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[12]

| Step | Procedure |

| 1 | Thaw human plasma samples, calibration standards, and quality control samples on ice. |

| 2 | Aliquot 50 µL of each sample into a 96-well microplate or microcentrifuge tubes. |

| 3 | Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each well. The IS serves to precipitate plasma proteins and introduce the standard in one step. |

| 4 | Vortex mix the plate for 2 minutes to ensure complete protein precipitation. |

| 5 | Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins. |

| 6 | Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis. |

Bioanalytical Workflow Visualization

The following workflow diagram illustrates the key steps from sample receipt to final data analysis.

Caption: High-level overview of the sample analysis process.

LC-MS/MS Method Parameters

The following tables provide typical starting conditions for the chromatographic separation and mass spectrometric detection of Molindone and this compound.[10][11]

Table 2: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| LC System | UHPLC System |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Molindone) | Q1: 277.2 m/z -> Q3: 176.1 m/z |

| MRM Transition (this compound) | Q1: 285.2 m/z -> Q3: 176.1 m/z |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Source Temperature | 500 °C |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Context: Molindone's Mechanism of Action

Understanding the pharmacological target of Molindone provides context for its therapeutic monitoring. Molindone primarily acts as an antagonist at dopamine and serotonin receptors, which is believed to mediate its antipsychotic effects.[3][13][14]

Caption: Molindone's antagonistic effect on key neurotransmitter receptors.

Conclusion

The use of this compound as an internal standard is fundamental to the development of robust, accurate, and precise bioanalytical methods for the quantification of Molindone. Its properties as a stable isotope-labeled analog ensure that it effectively mimics the behavior of the unlabeled drug throughout sample preparation and LC-MS/MS analysis. This co-behavior allows this compound to normalize for procedural variability and matrix-induced ionization effects, which is a critical requirement for regulatory submission and the successful clinical development of Molindone. The methodologies and rationale presented in this guide provide a comprehensive framework for researchers and scientists in the field of drug development.

References

- 1. What is the mechanism of Molindone hydrochloride? [synapse.patsnap.com]

- 2. Molindone - Wikipedia [en.wikipedia.org]

- 3. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]

- 10. Determination of molindone enantiomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry using macrocyclic antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. mdpi.com [mdpi.com]

Navigating Research Frontiers: A Technical Guide to the Commercial Availability and Application of Molindone-d8

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of Molindone-d8, a deuterated analog of the antipsychotic agent Molindone. This document outlines its significance in research, particularly in pharmacokinetic and bioanalytical studies, and offers detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Molindone and the Role of Deuterated Analogs

Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia. It exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the brain. To facilitate advanced research into its pharmacokinetics, metabolism, and therapeutic monitoring, a stable isotope-labeled internal standard is crucial. This compound, in which eight hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical properties are nearly identical to Molindone, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate and precise quantification of the parent drug in complex biological matrices.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers for research purposes. The following table summarizes the available information from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current pricing and availability, as these are subject to change and may require user registration to view.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |

| LGC Standards | This compound | TRC-M487502 | 1189805-13-7 | C₁₆H₁₆D₈N₂O₂ | >95% (HPLC)[1] | 1 mg, 10 mg (Inquire for others) |

| MedChemExpress | This compound | HY-107434S | 1189805-13-7 | C₁₆H₁₆D₈N₂O₂ | 99.2%[2] | Inquire for details |

| Simson Pharma | Molindone D8 | M1040010 | 1189805-13-7 | C₁₆H₁₆D₈N₂O₂ | Certificate of Analysis provided | Custom Synthesis |

| Santa Cruz Biotechnology | This compound | sc-219503 | 1189805-13-7 | C₁₆H₁₆D₈N₂O₂ | Inquire for details | Inquire for details[3] |

Mechanism of Action: Dopamine D2 Receptor Antagonism

Molindone's primary mechanism of action involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). Specifically, these receptors are coupled to inhibitory G-proteins (Gi). The binding of Molindone to the D2 receptor prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade.

Signaling Pathway of Molindone's Action

The antagonism of the D2 receptor by Molindone initiates the following signaling pathway:

Experimental Protocol: Quantification of Molindone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed protocol for the quantitative analysis of Molindone in human plasma. This compound is utilized as an internal standard to ensure accuracy and precision.

Materials and Reagents

-

Molindone analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is recommended for sample preparation due to its simplicity and efficiency.[2][4][5]

-

Preparation of Working Solutions:

-

Prepare stock solutions of Molindone and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Molindone by serial dilution of the stock solution with 50:50 methanol:water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

-

-

Protein Precipitation:

-

To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 10% B

-

6.1-8 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Molindone: Q1: m/z 277.2 -> Q3: m/z 176.1 (quantifier), m/z 100.1 (qualifier)

-

This compound: Q1: m/z 285.2 -> Q3: m/z 176.1

-

Note: These transitions should be optimized on the specific instrument being used.

-

-

Key MS Parameters (to be optimized):

-

IonSpray Voltage

-

Nebulizer Gas (GS1) and Turbo Gas (GS2) pressures

-

Curtain Gas (CUR) setting

-

Collision Gas (CAD) pressure

-

Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) for each MRM transition.

-

Experimental Workflow Diagram

Conclusion

This compound is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its commercial availability from reputable suppliers enables the development and validation of robust and reliable bioanalytical methods. The detailed LC-MS/MS protocol provided in this guide, utilizing this compound as an internal standard, offers a solid foundation for the accurate quantification of Molindone in biological matrices. This, in turn, will facilitate a deeper understanding of its pharmacokinetic profile and contribute to the optimization of its therapeutic use.

References

- 1. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Molindone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Molindone-d8. The information presented is essential for ensuring the integrity and reliability of this compound in research and development settings. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability-indicating analyses.

Introduction to this compound

This compound is a deuterated analog of Molindone, an antipsychotic medication used in the treatment of schizophrenia. The replacement of eight hydrogen atoms with deuterium can influence the pharmacokinetic profile of the drug, primarily by slowing down its metabolism due to the kinetic isotope effect. This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1][][3] Consequently, deuterated compounds often exhibit a longer half-life and increased metabolic stability.[1][][4] While this alteration is primarily aimed at improving pharmacokinetic properties, it is also important to understand its impact on the chemical stability and storage requirements of the molecule. The degradation pathways of this compound are expected to be identical to those of Molindone, although the rate of degradation may be slower.

Recommended Storage Conditions

Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on available data for the solid form and in solution.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Note: Data is based on general recommendations for deuterated compounds and available information on this compound.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. The development of a stability-indicating analytical method, typically using Ultra-Performance Liquid Chromatography (UPLC), is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

Summary of Potential Degradation

While specific quantitative forced degradation data for this compound is not extensively available in the public domain, the following table summarizes the expected susceptibility of Molindone (and by extension, this compound) to various stress conditions based on its chemical structure and findings from related studies.

Table 2: Summary of Forced Degradation Studies on Molindone

| Stress Condition | Reagents and Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Potential for degradation |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | Potential for degradation |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation expected |

| Thermal Degradation | 105°C for 48 hours | Likely stable |

| Photodegradation | Exposure to UV light (254 nm) and visible light | Potential for degradation |

Potential Degradation Pathways

A study on the photocatalytic degradation of Molindone identified six metabolites, which can provide insights into potential oxidative degradation pathways.[5][6] The primary degradation reactions observed were hydroxylation and dehydrogenation.

Below is a DOT script for a diagram illustrating the potential degradation pathways of Molindone.

Caption: Potential Degradation Pathways of Molindone.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating UPLC method for this compound.

Forced Degradation (Stress Testing) Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Keep the solid powder of this compound in a hot air oven at 105°C for 48 hours. After cooling, weigh an appropriate amount, dissolve in the solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight for 8 hours and to UV light (254 nm) in a photostability chamber for 24 hours.

Stability-Indicating UPLC Method

A UPLC method is essential for separating this compound from its potential degradation products.

Table 3: UPLC Method Parameters

| Parameter | Specification |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 5.0) in a gradient elution |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 2 µL |

| Run Time | 10 minutes |

Experimental Workflow

The following diagram illustrates the workflow for conducting a comprehensive stability study of this compound.

Caption: Experimental Workflow for this compound Stability Study.

Conclusion

The stability of this compound is a critical factor for its use in research and pharmaceutical development. Adherence to the recommended storage conditions is paramount to prevent degradation. While specific forced degradation data for the deuterated compound is limited, the provided protocols for stress testing and the stability-indicating UPLC method offer a robust framework for its evaluation. The insights from the photocatalytic degradation of Molindone suggest that oxidative pathways are a key consideration for its stability. Further studies focusing on the quantitative analysis of degradation products under various stress conditions will provide a more complete stability profile for this compound.

References

- 1. resolvemass.ca [resolvemass.ca]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mimicking of Phase I Metabolism Reactions of Molindone by HLM and Photocatalytic Methods with the Use of UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between Molindone and Molindone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Molindone and its deuterated analog, Molindone-d8. It delves into their chemical properties, pharmacodynamics, and pharmacokinetics, with a special focus on the key distinctions arising from isotopic substitution. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Molindone is an antipsychotic medication belonging to the dihydroindolone class, utilized in the management of schizophrenia.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1] this compound is a deuterated version of Molindone, meaning that eight hydrogen atoms in the morpholine ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution can significantly alter the pharmacokinetic profile of the drug due to the kinetic isotope effect, potentially leading to a longer half-life and modified metabolic pathways.[2][3] This guide will explore these differences in detail.

Chemical and Physical Properties

The fundamental difference between Molindone and this compound lies in their isotopic composition. This seemingly minor alteration at the atomic level can have profound effects on the molecule's metabolic stability.

| Property | Molindone | This compound |

| Chemical Formula | C₁₆H₂₄N₂O₂ | C₁₆H₁₆D₈N₂O₂ |

| Molar Mass | 276.38 g/mol | 284.43 g/mol |

| Structure | 3-Ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)indol-4(5H)-one | 3-Ethyl-6,7-dihydro-2-methyl-5-((morpholino-d8)methyl)indol-4(5H)-one |

| Isotopic Substitution | None | 8 Deuterium atoms on the morpholine ring |

Pharmacodynamics

Both Molindone and this compound are expected to exhibit the same primary pharmacodynamic properties, as deuteration does not typically alter the drug's affinity for its target receptors. The core mechanism of action for both compounds is the antagonism of the dopamine D2 receptor.

Mechanism of Action

Molindone acts as a potent antagonist at dopamine D2 receptors.[1] The overactivity of dopaminergic pathways is a key hypothesis in the pathophysiology of psychosis, and by blocking these receptors, Molindone helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Receptor Binding Profile

While the primary target is the D2 receptor, Molindone may also interact with other neurotransmitter receptors, though with lower affinity. The receptor binding profile is not expected to differ significantly between Molindone and this compound.

Pharmacokinetics

The most significant differences between Molindone and this compound are anticipated in their pharmacokinetic profiles. The substitution of hydrogen with deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, this increased bond strength can slow down the metabolic process.[2][4]

| Parameter | Molindone | This compound (Predicted) | Key Differences |

| Absorption | Rapidly absorbed after oral administration.[5] | Expected to be similar to Molindone. | No significant difference is anticipated in the rate or extent of absorption. |

| Metabolism | Extensively metabolized in the liver, primarily by CYP enzymes.[6] | Metabolism is expected to be slower due to the kinetic isotope effect. | The stronger C-D bonds in the morpholine ring are less susceptible to enzymatic cleavage, leading to a reduced rate of metabolism. |

| Half-life | Approximately 1.5 - 2 hours.[7][8] | Expected to be longer than that of Molindone. | Slower metabolism will likely result in a prolonged elimination half-life. |

| Excretion | Primarily excreted as metabolites in urine and feces.[5] | The excretion profile may be altered due to differences in metabolite formation. | A higher proportion of the parent drug may be excreted unchanged, or the profile of metabolites may differ. |

Key Differences: The Impact of Deuteration

The strategic replacement of hydrogen with deuterium in this compound is designed to leverage the kinetic isotope effect to improve the drug's pharmacokinetic properties.

Potential Advantages of this compound:

-

Improved Half-Life: A longer half-life could allow for less frequent dosing, potentially improving patient compliance.

-

Reduced Metabolic Load: Slower metabolism may lead to a lower concentration of metabolites, some of which could be associated with adverse effects.

-

Increased Exposure: A reduced first-pass metabolism could lead to higher systemic exposure of the active drug.

-

More Predictable Pharmacokinetics: Reduced inter-individual variability in metabolism could lead to more predictable drug levels among patients.

Experimental Protocols

While specific experimental protocols for a head-to-head comparison of Molindone and this compound are not publicly available, the following outlines standard methodologies that would be employed in such a study.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Molindone and this compound in liver microsomes.

Methodology:

-

Incubate Molindone and this compound separately with human liver microsomes (or microsomes from other species of interest) and a NADPH-generating system at 37°C.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[9][10]

-

Calculate the in vitro half-life and intrinsic clearance for both compounds.

Pharmacokinetic Study in Animal Models

Objective: To compare the in vivo pharmacokinetic profiles of Molindone and this compound.

Methodology:

-

Administer equivalent doses of Molindone and this compound (e.g., orally or intravenously) to separate groups of laboratory animals (e.g., rats or mice).

-

Collect blood samples at predetermined time points post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract the drugs from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

-

Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life for both compounds.

Signaling Pathway and Visualization

The antipsychotic effects of Molindone are mediated through its antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of Molindone to the D2 receptor inhibits downstream signaling cascades that are typically activated by dopamine.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway antagonized by Molindone.

Experimental Workflow for Comparative Analysis

Caption: Workflow for comparing Molindone and this compound.

Conclusion

The primary distinction between Molindone and this compound lies in the isotopic substitution of hydrogen with deuterium, which is anticipated to significantly alter the pharmacokinetic profile of the latter. While their pharmacodynamic actions at the dopamine D2 receptor are expected to be identical, this compound is predicted to have a slower rate of metabolism and a longer half-life. These modifications could translate into a more favorable clinical profile with improved dosing regimens and potentially a better safety profile. Further non-clinical and clinical studies are necessary to definitively characterize the comparative pharmacology of these two compounds. This guide provides a foundational understanding for researchers and developers interested in the therapeutic potential of deuterated antipsychotics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. files.santaclaracounty.gov [files.santaclaracounty.gov]

- 7. Molindone - Wikipedia [en.wikipedia.org]

- 8. Review of clinical and laboratory experiences with molindone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Quantitative Analysis of Molindone in Human Plasma by LC-MS/MS

An LC-MS/MS method for the quantification of Molindone in human plasma using its deuterated internal standard, Molindone-d8, is a critical tool for pharmacokinetic studies and clinical monitoring. This document provides a detailed protocol for the development and validation of such a method, tailored for researchers, scientists, and drug development professionals.

Introduction

Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia.[1] Accurate and reliable quantification of Molindone in biological matrices like human plasma is essential for therapeutic drug monitoring and pharmacokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[2]

This application note details a robust and reproducible LC-MS/MS method for the determination of Molindone in human plasma. The method utilizes this compound, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and injection.[3] The protocol covers sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

-

Analytes: Molindone hydrochloride (analytical standard)[1], this compound (internal standard)[3][4]

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), Deionized Water.

-

Matrix: Drug-free human plasma (K2-EDTA).

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.[5]

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | C18, 50 x 2.1 mm, 1.9 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 5.0 | 10 |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Spray Voltage | 3500 V[6] |

| Vaporizer Temperature | 350 °C[7] |

| Sheath Gas | 50 arbitrary units[7] |

| Auxiliary Gas | 10 arbitrary units[7] |

| Sweep Gas | 0 arbitrary units[7] |

| Data Acquisition | Selected Reaction Monitoring (SRM) |

Table 3: SRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Molindone | 277.2 | 100.1 | 20 |

| This compound | 285.2 | 100.1 | 20 |

Rationale for SRM Transitions: The protonated molecular ion for Molindone [M+H]⁺ is observed at m/z 277.2.[6] A primary fragmentation event involves the detachment of the methylmorpholine moiety, resulting in a highly abundant product ion at m/z 100.1.[6] this compound, with eight deuterium atoms, has a precursor ion at m/z 285.2. Assuming the deuterium labels are on the main ring structure, the same non-deuterated methylmorpholine fragment (m/z 100.1) is expected, making it a suitable and specific transition for the internal standard.

Protein precipitation is a straightforward and effective method for extracting drugs from plasma samples.[5]

-

Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.

-

Aliquot: Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 MeOH:Water) to each tube.

-

Vortex: Briefly vortex mix the samples.

-

Precipitate: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[5]

-

Vortex: Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject: Inject the prepared sample into the LC-MS/MS system for analysis.

Caption: Workflow for Molindone quantification in plasma.

-

Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with known concentrations of Molindone. A typical range is 0.1 to 100 ng/mL.[8][9]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 ng/mL).

Results and Data Presentation

The performance of the method should be evaluated according to standard bioanalytical method validation guidelines.[10] Key parameters include linearity, sensitivity, accuracy, precision, and matrix effect.

Table 4: Method Performance Summary (Expected Results)

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.1 - 100 ng/mL | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Accuracy: 80-120%, Precision: ≤20% RSD |

| Intra-day Precision (RSD%) | ≤ 3.5% | ≤ 15% RSD (≤20% at LLOQ) |

| Inter-day Precision (RSD%) | ≤ 3.0% | ≤ 15% RSD (≤20% at LLOQ) |

| Accuracy (RE%) | -5.0% to 4.5% | Within ±15% (±20% at LLOQ) |

| Matrix Effect | Minimal | IS-normalized factor within acceptable limits |

| Recovery | > 85% | Consistent and reproducible |

Note: The performance data in Table 4 are representative values based on similar validated methods for Molindone and serve as a target for method development.[8][9]

Caption: Principle of IS-based quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Molindone in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical and pharmacokinetic research. This application note serves as a comprehensive guide for implementing this method in a bioanalytical laboratory.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TRC-M487502-10MG | LGC Standards [lgcstandards.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Mimicking of Phase I Metabolism Reactions of Molindone by HLM and Photocatalytic Methods with the Use of UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Determination of molindone enantiomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry using macrocyclic antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.uu.nl [research-portal.uu.nl]

Application Note: Quantification of Molindone in Human Plasma using a Validated LC-MS/MS Method with Molindone-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Molindone in human plasma. The assay utilizes Molindone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved via multiple reaction monitoring (MRM) in positive ion mode. The method was validated over a linear range of 0.100 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Molindone is an antipsychotic medication used in the management of schizophrenia.[1] Accurate and reliable quantification of Molindone in human plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.

This application note provides a comprehensive protocol for the quantification of Molindone in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents

-

Molindone hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Type I, 18.2 MΩ·cm)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[2]

LC-MS/MS Method

A summary of the liquid chromatography and mass spectrometry conditions is provided in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Zorbax Extend C18, 100 x 2.1 mm, 3.5 µm[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 100% Methanol[2] |

| Gradient | Linear gradient from 20% to 95% B over 5 minutes[2] |

| Flow Rate | 0.20 mL/min[2] |

| Injection Volume | 30 µL[2] |

| Column Temperature | Ambient |

| Run Time | Approximately 18 minutes[2] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[2] |

| Source Temperature | Not Specified |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Molindone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Molindone | 277.2 | 100.1 | 150 | Optimized |

| This compound | 285.2 | 108.1 | 150 | Optimized |

Note: Collision energy should be optimized for the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Molindone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Molindone stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.100, 0.250, 0.500, 1.00, 2.50, 5.00, 10.0, 50.0, and 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

Sample Preparation Protocol

The following protocol describes a protein precipitation method for the extraction of Molindone from human plasma.

-

Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube (except for double blank samples) and vortex briefly.

-

Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A and 20% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.

Table 4: Method Validation Parameters and Expected Results

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Curve Range | - | 0.100 - 100 ng/mL[3][4] |

| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤ 20% | 0.100 ng/mL |

| Intra-day and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Internal standard normalized matrix factor within acceptable limits | Minimal matrix effects observed |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under typical laboratory conditions |

Diagrams

References

- 1. mdpi.com [mdpi.com]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. Determination of molindone enantiomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry using macrocyclic antibiotic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Molindone-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is an antipsychotic medication used in the treatment of schizophrenia. Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Molindone. To ensure the accuracy and precision of such studies, a stable isotope-labeled internal standard is essential. Molindone-d8, a deuterated analog of Molindone, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Molindone, but its increased mass allows for clear differentiation in mass spectrometric detection, correcting for variations during sample preparation and analysis.

This document provides a detailed protocol for the use of this compound in pharmacokinetic studies of Molindone, including sample preparation, LC-MS/MS analysis, and data interpretation.

Pharmacokinetic Profile of Molindone

Molindone is readily absorbed after oral administration, with peak plasma concentrations (Tmax) typically observed around 1.1 to 1.5 hours.[1][2] The elimination half-life of the parent drug is relatively short, approximately 2 hours.[2] However, the pharmacological effect is much longer, lasting 24-36 hours, which is attributed to the presence of active metabolites. The drug is extensively metabolized in the liver, with at least 36 recognized metabolites.

Table 1: Pharmacokinetic Parameters of Oral Molindone in Humans

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.1 - 1.5 hours | [1][2] |

| Elimination Half-Life (t½) | ~2 hours | [2] |

| Duration of Action | 24 - 36 hours | |

| Metabolism | Hepatic | |

| Primary Excretion | Urine and Feces |

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the quantification of Molindone in human plasma using this compound as an internal standard.

1. Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is a high-throughput and efficient method for extracting analytes from biological matrices.

-

Materials:

-

Human plasma samples

-

This compound internal standard working solution (in methanol)

-

2% Ammonium hydroxide solution

-

Ethyl acetate

-

Supported Liquid Extraction (SLE) 96-well plate or cartridges

-

Plate sealer

-

96-well collection plate

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

-

-

Procedure:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Spike a known volume of plasma (e.g., 100 µL) with a small volume of this compound internal standard solution.

-

Add an equal volume of 2% ammonium hydroxide to the plasma sample to adjust the pH and disrupt protein binding.

-

Load the pre-treated plasma sample onto the SLE plate/cartridge.

-

Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent material.

-

Allow the sample to adsorb for 5-10 minutes.

-

Place a clean 96-well collection plate underneath the SLE plate.

-

Add the elution solvent (e.g., ethyl acetate) to the SLE plate and allow it to percolate through the sorbent by gravity or with a gentle vacuum. A second elution step can be performed to maximize recovery.

-

Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a known volume of reconstitution solution.

-

Seal the collection plate and vortex thoroughly before placing it in the autosampler for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example):

-

Column: A standard reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm), is suitable for non-chiral separation.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to ensure good separation from endogenous matrix components.

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ion transitions for Molindone and this compound need to be optimized on the specific mass spectrometer being used. Based on the molecular weight of Molindone (276.38 g/mol ), the protonated molecule [M+H]+ would be m/z 277.4. For this compound, the [M+H]+ would be m/z 285.4. Fragmentation of the morpholine moiety is a likely product ion.

-

Example Transitions (to be optimized):

-

Molindone: Precursor Ion (Q1): 277.4 m/z; Product Ion (Q3): To be determined experimentally (a common fragment is often around 100 m/z corresponding to the morpholinomethyl cation).

-

This compound: Precursor Ion (Q1): 285.4 m/z; Product Ion (Q3): To be determined experimentally.

-

-

Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.

-

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization | ESI+ |

| Scan Mode | MRM |

| Molindone Transition | 277.4 -> [Product Ion] |

| This compound Transition | 285.4 -> [Product Ion] |

Data Presentation and Analysis

Quantitative data from pharmacokinetic studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | < 15% (< 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by IS |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte stable under tested conditions |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing this compound.

Signaling Pathway

Molindone primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors. The diagram below illustrates this signaling pathway.

References

Preparation of Molindone-d8 Stock and Working Solutions for Use as an Internal Standard in Mass Spectrometry

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molindone is an antipsychotic medication used in the management of schizophrenia.[1] In quantitative bioanalysis, such as pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS). Molindone-d8, a deuterated analog of Molindone, serves as an ideal internal standard as it shares similar physicochemical properties with the analyte but is distinguishable by its mass. This document provides a detailed protocol for the preparation of this compound stock and working solutions.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-5-[4-(morpholinyl-d8)methyl]-4H-indol-4-one |

| Molecular Formula | C₁₆H₁₆D₈N₂O₂ |

| Molecular Weight | 284.42 g/mol |

| CAS Number | 1189805-13-7 |

| Appearance | Solid |

| Purity | >95% (HPLC) |

| Storage (Solid) | +4°C |

Source: LGC Standards[2]

Experimental Protocols

Materials and Reagents

-

This compound (neat powder)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Dimethyl sulfoxide (DMSO, HPLC or LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Calibrated pipettes

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials for storage

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.

Procedure:

-

Allow the container of this compound neat powder to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 1 mg of this compound powder using an analytical balance.

-

Transfer the weighed powder to a 1 mL amber glass volumetric flask.

-

Add approximately 0.8 mL of methanol to the volumetric flask.

-

Vortex the flask for 30 seconds to dissolve the powder. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Once completely dissolved, bring the solution to the final volume of 1 mL with methanol.

-

Cap the flask and invert it several times to ensure homogeneity.

-

Transfer the stock solution to a clearly labeled amber glass vial for storage.

Preparation of Intermediate and Working Solutions

Intermediate and working solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions should be optimized based on the specific requirements of the analytical method, such as the expected analyte concentration range and the sensitivity of the mass spectrometer.

Example Preparation of a 1 µg/mL Working Solution:

-

Prepare an intermediate stock solution of 10 µg/mL by diluting 10 µL of the 1 mg/mL primary stock solution to 1 mL with methanol in a volumetric flask.

-

Prepare the 1 µg/mL working solution by diluting 100 µL of the 10 µg/mL intermediate stock solution to 1 mL with the appropriate solvent (e.g., 50:50 methanol:water).

The final concentration of the internal standard in the analytical sample is typically in the low ng/mL range. For instance, in a method for the analysis of antipsychotics, a final internal standard concentration of 5 ng/mL was used.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and use of this compound solutions.

Table 1: Recommended Solvents and Storage Conditions

| Solution Type | Recommended Solvent(s) | Storage Temperature | Short-Term Stability (at RT) | Long-Term Stability |

| Stock Solution | Methanol, Acetonitrile, DMSO | -20°C or -80°C | Up to 24 hours | Up to 6 months at -20°C |

| Working Solutions | Methanol, Acetonitrile, Water with organic modifier | 2-8°C | Up to 1 week | Up to 1 month |

Table 2: Example Concentrations for Stock and Working Solutions

| Solution | Concentration | Purpose |

| Primary Stock Solution | 1 mg/mL | High-concentration stock for long-term storage and preparation of dilutions. |

| Intermediate Stock Solution | 10 µg/mL | Intermediate dilution for ease of preparing working solutions. |

| Working Solution | 0.1 - 1 µg/mL | Used for spiking into calibration standards, quality controls, and unknown samples. |

| Final Concentration in Sample | 1 - 100 ng/mL | The final concentration of the internal standard in the sample ready for injection. A typical range for similar antipsychotics is 0.100-100 ng/ml.[3] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the preparation of this compound solutions and the logical relationship of its use in a typical bioanalytical workflow.

Figure 1. Workflow for the preparation of this compound stock and working solutions.

Figure 2. Integration of this compound in a bioanalytical workflow.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock and working solutions. Adherence to these procedures, including proper storage and handling, is essential for maintaining the integrity of the internal standard and ensuring the accuracy and reliability of quantitative analytical methods. The provided concentration ranges and solvent recommendations serve as a starting point and should be optimized for the specific analytical method being developed.

References

Application Notes: The Role of Molindone-d8 in Therapeutic Drug Monitoring

Introduction Molindone is an antipsychotic medication primarily used in the management of schizophrenia[1]. It functions as a dopamine D2 receptor antagonist, which helps in mitigating the positive symptoms of psychosis such as hallucinations and delusions[2][3]. Additionally, it demonstrates antagonism at serotonin 5-HT2B receptors[1][2][4]. Therapeutic Drug Monitoring (TDM) of Molindone is crucial for optimizing clinical outcomes by ensuring that drug concentrations are within the therapeutic window, thereby maximizing efficacy while minimizing dose-dependent adverse effects like extrapyramidal symptoms and tardive dyskinesia.

The Utility of Molindone-d8 as an Internal Standard In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement. This compound, a stable isotope-labeled (SIL) version of Molindone, is the ideal internal standard for this purpose[5].

The use of a SIL-IS like this compound is based on the principle of isotope dilution mass spectrometry. Because this compound is chemically identical to Molindone, it co-elutes chromatographically and exhibits the same ionization efficiency and behavior during sample extraction and analysis[6]. However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the eight deuterium atoms[5]. This allows this compound to compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantification[7]. Deuteration can improve the pharmacokinetic profiles of drugs and is a common strategy in drug development and analysis[6][8].

Molindone's Mechanism of Action